

Cross-Validation of SAR407899's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAR407899

Cat. No.: B1681456

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This guide provides an objective comparison of the Rho-kinase (ROCK) inhibitor, **SAR407899**, across various cell lines, supported by experimental data. **SAR407899** is a potent and selective ATP-competitive inhibitor of ROCK, a key regulator of cellular functions such as smooth muscle contraction, stress fiber formation, and cell motility.^{[1][2]} Its efficacy is compared with other known ROCK inhibitors, fasudil and Y-27632.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and potency of **SAR407899** in comparison to other ROCK inhibitors.

Table 1: Inhibitory Activity of **SAR407899** and Comparators against ROCK

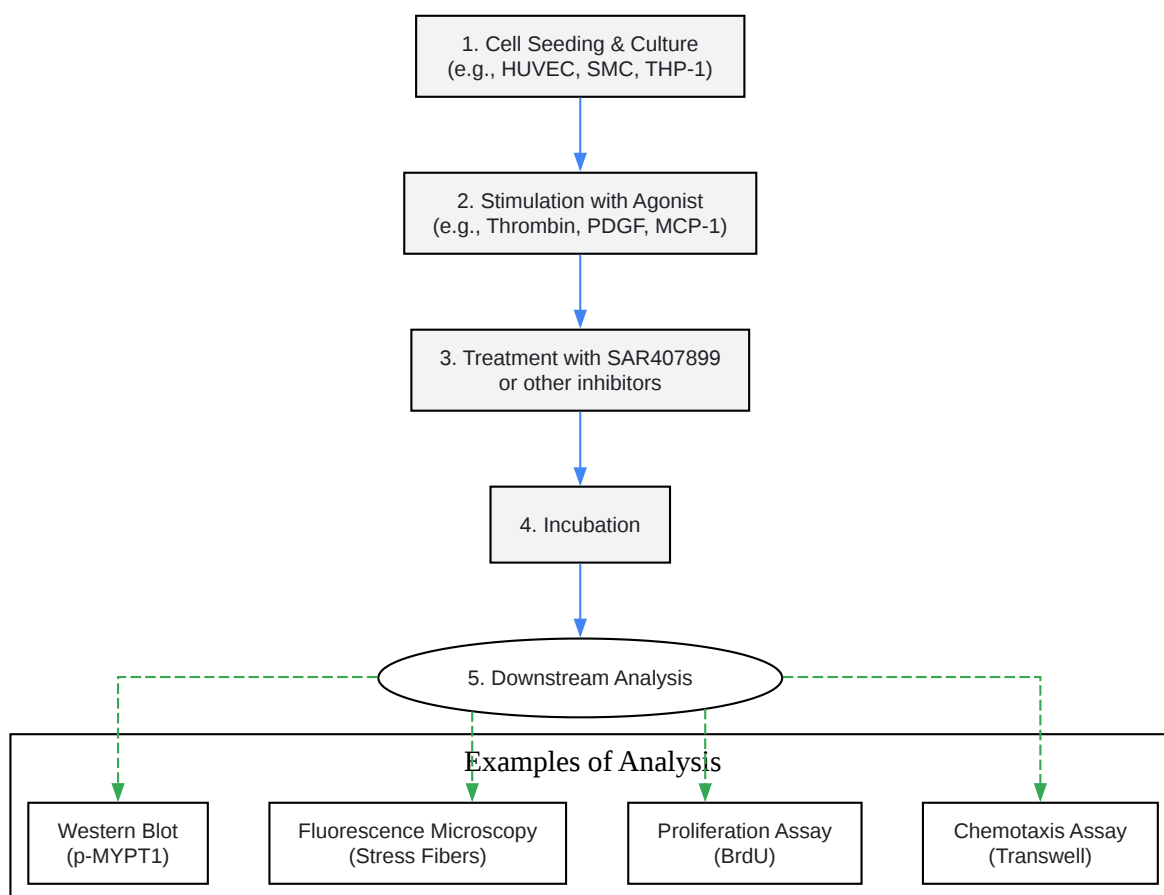
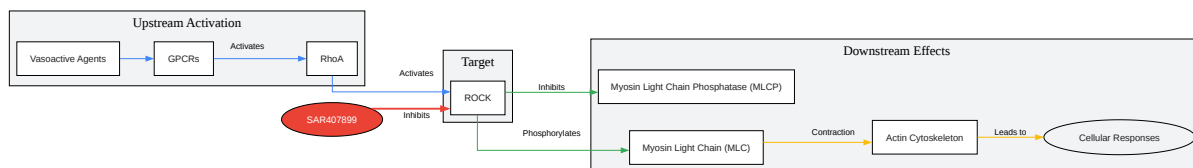
Compound	Target	K _i (nM)	IC ₅₀ (nM)
SAR407899	Human ROCK-2	36 ± 4 ^[1]	102 ± 19 ^[3]
Rat ROCK-2	41 ± 2 ^[1]	-	
Human ROCK-1	-	276 ± 26 ^[3]	
Fasudil	Human ROCK-2	271 ± 14 ^[1]	-
Y-27632	Human ROCK-2	114 ± 11 ^[1]	-

Table 2: Functional Cellular Effects of **SAR407899** and Comparators

Cell Line	Assay	SAR407899 IC ₅₀	Fasudil IC ₅₀	Y-27632 IC ₅₀
Human Aortic Smooth Muscle Cells (HASMC)	Vasorelaxation	122 - 280 nM[1]	5-10 times less potent than SAR407899[1]	-
THP-1 (human monocytic cell line)	Chemotaxis Inhibition	2.5 ± 1.0 µM[1]	> 25 µM[1]	5.0 ± 1.0 µM[1]
Human Aortic Smooth Muscle Cells (HASMC)	Antiproliferative Activity	5.0 ± 1.3 µM[3]	5.0 ± 1.5 µM[1]	0.6 ± 0.3 µM[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by **SAR407899** and a general workflow for assessing its cellular effects.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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